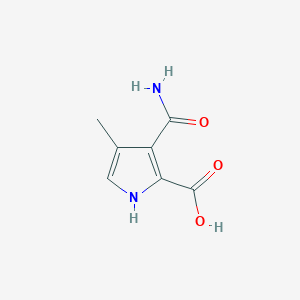

3-Carbamoyl-4-methyl-1H-pyrrole-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-carbamoyl-4-methyl-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-3-2-9-5(7(11)12)4(3)6(8)10/h2,9H,1H3,(H2,8,10)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKGDLTXCXMOWJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=C1C(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Characterization and Spectroscopic Analysis of 3 Carbamoyl 4 Methyl 1h Pyrrole 2 Carboxylic Acid Analogs

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the molecular structure by probing the interaction of the molecule with electromagnetic radiation.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 3-Carbamoyl-4-methyl-1H-pyrrole-2-carboxylic acid, the expected chemical shifts are influenced by the electron-withdrawing nature of the carboxyl and carbamoyl (B1232498) groups and the electron-donating effect of the methyl group on the pyrrole (B145914) ring. libretexts.orgmdpi.com

¹H NMR: The proton spectrum is expected to show distinct signals for the pyrrole ring proton, the N-H protons of the pyrrole and amide, the O-H proton of the carboxylic acid, and the methyl group protons. libretexts.org The acidic proton of the carboxylic acid is typically observed as a broad singlet at a very downfield chemical shift, often above 12 ppm. libretexts.orgrsc.org The N-H proton of the pyrrole ring also appears as a broad signal. chemicalbook.com The protons of the amide group can appear as two distinct signals due to restricted rotation around the C-N bond. The single proton on the pyrrole ring and the methyl protons will appear in the aromatic and aliphatic regions, respectively. nih.govchemicalbook.com

¹³C NMR: The carbon spectrum would reveal signals for the two carbonyl carbons (one from the acid and one from the amide), the four carbons of the pyrrole ring, and the methyl carbon. libretexts.org The carbonyl carbons of carboxylic acids and amides are characteristically deshielded, appearing in the 160-185 ppm range. libretexts.org The pyrrole ring carbons and the methyl carbon would appear at higher field strengths.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) |

| -COOH (Carboxylic Acid) | > 12 (broad s, 1H) | 165 - 185 |

| -CONH₂ (Amide) | 7.0 - 8.0 (broad s, 2H) | 160 - 180 |

| Pyrrole N-H | ~11.5 (broad s, 1H) | - |

| Pyrrole C2 | - | 120 - 130 |

| Pyrrole C3 | - | 115 - 125 |

| Pyrrole C4 | - | 125 - 135 |

| Pyrrole C5-H | 6.5 - 7.0 (s, 1H) | 110 - 120 |

| -CH₃ (Methyl) | ~2.1 (s, 3H) | 10 - 15 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and substituted pyrrole analogs. libretexts.orgnih.govchemicalbook.com s denotes singlet.

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

For this compound, the IR spectrum is expected to be dominated by absorptions from the carboxylic acid and amide groups. libretexts.org The O-H stretch of the carboxylic acid typically appears as a very broad band from 2500 to 3300 cm⁻¹, often overlapping with C-H stretching frequencies. libretexts.orglibretexts.org The C=O (carbonyl) stretching vibrations for the carboxylic acid and the amide group are expected to appear in the region of 1650-1760 cm⁻¹. libretexts.orglibretexts.org The presence of hydrogen bonding can lower the frequency of the C=O stretch. libretexts.org The N-H stretching of the pyrrole and amide groups would be observed around 3100-3500 cm⁻¹. Other characteristic peaks would include C-H stretches for the methyl group and the pyrrole ring (around 2850-3100 cm⁻¹) and various C-N and C-C stretching and bending vibrations in the fingerprint region (< 1500 cm⁻¹). vscht.czresearchgate.net

Table 2: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500 - 3300 (very broad) |

| Carboxylic Acid | C=O stretch | 1710 - 1760 |

| Amide / Pyrrole | N-H stretch | 3100 - 3500 |

| Amide | C=O stretch (Amide I) | 1650 - 1680 |

| Amide | N-H bend (Amide II) | 1510 - 1620 |

| Aromatic / Methyl | C-H stretch | 2850 - 3100 |

| Pyrrole Ring | C=C / C-N stretch | 1400 - 1600 |

Note: Values are based on established correlation tables for the specified functional groups. libretexts.orglibretexts.org

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. The molecular formula for this compound is C₇H₈N₂O₃, giving it a monoisotopic mass of approximately 168.05 Da.

High-resolution mass spectrometry (HRMS) can confirm the elemental composition. mdpi.com In techniques like electrospray ionization (ESI), common adducts such as [M+H]⁺ (m/z 169.06), [M+Na]⁺ (m/z 191.04), and [M-H]⁻ (m/z 167.04) would be expected. uni.lu

Analysis of the fragmentation pattern in techniques like electron ionization (EI) or tandem mass spectrometry (MS/MS) can reveal characteristic losses. Common fragmentation pathways for this molecule would likely include the loss of water (H₂O, 18 Da), carbon dioxide (CO₂, 44 Da) from the carboxylic acid, and the elements of the carbamoyl group. Ambient ionization techniques like Direct Analysis in Real Time (DART) mass spectrometry allow for rapid analysis with minimal sample preparation. nih.gov

X-ray Diffraction Analysis for Crystal and Molecular Structure

X-ray diffraction on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in the solid state. scilit.comresearchgate.net

The molecular structure of this compound contains multiple hydrogen bond donors (the carboxylic acid O-H, the pyrrole N-H, and the amide N-H₂) and acceptors (the two carbonyl oxygens). This makes the molecule highly capable of forming extensive intermolecular hydrogen bonding networks. researchgate.netresearchgate.net

Based on studies of similar molecules like pyrrole-2-carboxylic acid, a common and highly stable motif is the formation of a centrosymmetric dimer, where two molecules are linked by a pair of O-H···O hydrogen bonds between their carboxylic acid groups. nih.govmdpi.com These dimers can then be further linked into chains or sheets. The N-H of the pyrrole ring and the N-H of the amide group can form N-H···O hydrogen bonds to the carbonyl oxygen of either the carboxylic acid or the amide group of neighboring molecules. researchgate.netmdpi.com These interactions create a robust, three-dimensional supramolecular architecture that dictates the crystal's physical properties. researchgate.net

Conformational Analysis in the Solid State

The solid-state conformation of this compound is largely dictated by the principles of planarity and intermolecular hydrogen bonding, as established through studies of analogous pyrrole derivatives. While a crystal structure for the specific title compound is not publicly available, extensive research on pyrrole-2-carboxylic acid and pyrrole-2-carboxamides provides a strong foundation for predicting its molecular arrangement in the solid state. researchgate.net

X-ray diffraction studies of pyrrole-2-carboxylic acid reveal that the pyrrole ring and the carboxylic acid substituent are nearly coplanar. researchgate.net This planarity is a consequence of the sp² hybridization of the atoms in the pyrrole ring and the carbonyl carbon. It is anticipated that this compound would adopt a similar planar conformation, with the carbamoyl and methyl groups also lying in or close to the plane of the pyrrole ring to minimize steric hindrance.

A predominant feature in the solid-state structure of related compounds is the formation of extensive intermolecular hydrogen bonds. In the case of pyrrole-2-carboxylic acid, molecules form centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups. researchgate.net Furthermore, the pyrrole N-H group and the carbonyl oxygen of the carboxylic acid participate in forming hydrogen-bonded chains.

For this compound, the presence of both a carboxylic acid and a carbamoyl group introduces additional possibilities for hydrogen bonding. It is highly probable that the carboxylic acid groups will form dimers, a common motif for carboxylic acids in the solid state. Additionally, the amide N-H protons and the carbonyl oxygen of the carbamoyl group can participate in hydrogen bonding with neighboring molecules, including the pyrrole N-H and the carboxylic acid group. These interactions would lead to the formation of a stable, three-dimensional hydrogen-bonded network.

The expected planarity and hydrogen bonding can be summarized in the following table:

| Feature | Expected Characteristic in this compound |

| Molecular Conformation | The pyrrole ring, carboxylic acid group, and carbamoyl group are expected to be largely coplanar. |

| Intramolecular Hydrogen Bonding | Possible, but intermolecular hydrogen bonding is likely to be the dominant stabilizing interaction in the solid state. |

| Intermolecular Hydrogen Bonding | - Carboxylic acid - carboxylic acid dimer formation.- Hydrogen bonding involving the pyrrole N-H, carbamoyl N-H, and carbonyl oxygens of both functional groups. |

| Crystal Packing | Formation of a complex, three-dimensional network stabilized by a variety of hydrogen bonds. |

Chromatographic and Mass Spectrometric Characterization of Related Carbamoyl Pyrroles

The characterization of this compound and related carbamoyl pyrroles relies heavily on chromatographic and mass spectrometric techniques. The polar nature of the carboxylic acid and carbamoyl functional groups dictates the choice of appropriate analytical methods.

High-performance liquid chromatography (HPLC) is a suitable technique for the separation and analysis of such polar, non-volatile compounds. biosynce.com Reversed-phase HPLC, using a C18 column with a polar mobile phase (such as a mixture of water, acetonitrile, or methanol (B129727) with a pH modifier like formic or acetic acid), would be the method of choice. nih.govresearchgate.net The retention time of the analyte would be influenced by the precise mobile phase composition and the pH, which affects the ionization state of the carboxylic acid.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and structural elucidation of these compounds. nih.gov Electrospray ionization (ESI) would be the preferred ionization method, likely in negative ion mode to deprotonate the carboxylic acid, forming the [M-H]⁻ ion.

The fragmentation pattern in the mass spectrum provides valuable structural information. For this compound, characteristic fragmentation pathways can be predicted based on the functional groups present. Common fragmentation patterns for related structures are summarized below. libretexts.org

| Precursor Ion (m/z) | Fragmentation Pathway | Expected Product Ions (m/z) |

| [M+H]⁺ | Loss of H₂O | [M+H - 18]⁺ |

| [M+H]⁺ | Loss of CO | [M+H - 28]⁺ |

| [M+H]⁺ | Loss of NH₃ | [M+H - 17]⁺ |

| [M+H]⁺ | Loss of CONH₂ | [M+H - 44]⁺ |

| [M-H]⁻ | Loss of CO₂ | [M-H - 44]⁻ |

Gas chromatography-mass spectrometry (GC-MS) could also be employed for the analysis of less polar derivatives, such as the methyl ester of the carboxylic acid. fishersci.fi Derivatization would be necessary to increase the volatility of the compound. The fragmentation in GC-MS (typically using electron ionization) would be more extensive than in ESI-MS.

The following table outlines the expected analytical characteristics for this compound:

| Analytical Technique | Expected Observations |

| HPLC | Good retention and separation on a reversed-phase C18 column with a polar, aqueous-organic mobile phase. |

| LC-MS (ESI) | Strong signal in negative ion mode ([M-H]⁻). Fragmentation would likely involve the loss of small neutral molecules such as H₂O and CO₂. |

| GC-MS (of methyl ester derivative) | Requires derivatization. Electron ionization would lead to extensive fragmentation, providing detailed structural information. |

Computational and Theoretical Studies on 3 Carbamoyl 4 Methyl 1h Pyrrole 2 Carboxylic Acid

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations help to understand the molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) and Ab Initio Methods (e.g., MP2, B3LYP)

Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry. DFT methods, such as the popular B3LYP functional, calculate the electronic structure of a molecule based on its electron density, offering a balance between computational cost and accuracy. Ab initio methods, like Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the inclusion of experimental data and are often used for more rigorous calculations of electron correlation.

For the related pyrrole-2-carboxylic acid (PCA), both DFT (B3LYP) and MP2 methods with basis sets like 6-311++G(d,p) have been employed to determine its molecular structure and properties. researchgate.netresearchgate.net These studies confirm that such methods are well-suited for describing the geometry and vibrational frequencies of pyrrole-based carboxylic acids. researchgate.net Application of these methods to 3-Carbamoyl-4-methyl-1H-pyrrole-2-carboxylic acid would be expected to yield reliable predictions of bond lengths, bond angles, and electronic properties. The addition of the methyl and carbamoyl (B1232498) groups would introduce further electronic and steric factors, which these computational methods are well-equipped to handle.

Conformational Analysis and Energy Landscapes

The presence of rotatable bonds, such as the C-C bond connecting the carboxylic acid group to the pyrrole (B145914) ring, gives rise to different conformers. Computational studies on PCA have identified two primary planar conformers: s-cis and s-trans. researchgate.netresearchgate.net In the s-cis conformer, the carbonyl oxygen of the carboxylic acid is on the same side as the pyrrole nitrogen, whereas in the s-trans conformer, they are on opposite sides.

For this compound, a similar conformational landscape is expected. The rotation of the carboxylic acid and carbamoyl groups would be the primary determinants of the potential energy surface. DFT calculations would be essential to determine the relative energies of these conformers and the energy barriers for their interconversion. The presence of the adjacent carbamoyl group could influence the preference for the s-cis or s-trans orientation of the carboxylic acid through intramolecular hydrogen bonding or steric hindrance, leading to a more complex energy landscape than that of unsubstituted PCA.

Analysis of Aromaticity and π-Electron Delocalization within the Pyrrole Ring

The pyrrole ring is a classic example of a five-membered aromatic heterocycle. Its aromaticity arises from a cyclic, planar arrangement of atoms with a continuous ring of p-orbitals containing six π-electrons, in accordance with Hückel's rule (4n+2 electrons). wikipedia.orglibretexts.org The nitrogen atom contributes its lone pair of electrons to the π-system, which is crucial for establishing aromaticity. libretexts.org

Computational methods can quantify the degree of aromaticity and visualize the π-electron delocalization. For PCA, calculations have shown that the pyrrole moiety influences the π-electron delocalization across the entire molecule, affecting the strength of hydrogen bonds it can form. researchgate.net In this compound, the substituents would modulate this electronic system. The methyl group at the 4-position is an electron-donating group, which would be expected to increase the electron density of the pyrrole ring. The carbamoyl and carboxylic acid groups at the 3- and 2-positions, respectively, are electron-withdrawing groups. This push-pull electronic arrangement would significantly influence the π-electron distribution, affecting the molecule's reactivity and intermolecular interactions.

Investigations of Intermolecular Interactions and Hydrogen Bonding

Intermolecular forces, particularly hydrogen bonds, play a decisive role in the solid-state structure and physical properties of molecules like carboxylic acids.

Characterization of Dimer Formation and Stability

Carboxylic acids are well-known to form stable cyclic dimers in the solid state and in nonpolar solvents through strong hydrogen bonds between their carboxyl groups. researchgate.netnih.gov Computational studies on PCA have extensively characterized these dimers. The most common motif is a centrosymmetric R²₂(8) ring, where two O-H···O hydrogen bonds form a stable eight-membered ring. researchgate.netmdpi.com Studies using DFT at the B3LYP/6-311+G(d) level have calculated the binding energies of these dimers, confirming their significant stability. researchgate.net

For this compound, similar dimer formation centered on the carboxylic acid groups is highly probable. Furthermore, the presence of the carbamoyl group introduces additional hydrogen bond donors (the -NH₂) and an acceptor (the C=O), allowing for more complex and extended hydrogen-bonding networks. Molecules could potentially form not only the classic carboxylic acid dimers but also chains or sheets involving the carbamoyl group and the pyrrole N-H group. Computational modeling would be invaluable in predicting the most stable hydrogen-bonding motifs and their interaction energies.

| Graph Set Motif | Description | Interacting Groups | Expected Presence in Target Molecule |

|---|---|---|---|

| R²₂(8) | Centrosymmetric dimer forming an 8-membered ring. mdpi.com | Carboxylic acid <-> Carboxylic acid | Highly Likely |

| R²₂(10) | Dimer involving the pyrrole N-H and carbonyl of the carboxylic acid. mdpi.com | Pyrrole N-H, Carboxylic Acid C=O | Possible |

| C(n) | Chain formation involving various donors and acceptors. mdpi.com | Carboxylic acid, Carbamoyl, Pyrrole N-H | Likely |

Application of Atoms in Molecules (AIM) Theory

The Quantum Theory of Atoms in Molecules (AIM), developed by Richard Bader, is a powerful method for analyzing the topology of the electron density to characterize chemical bonding, including non-covalent interactions like hydrogen bonds. acs.org By locating bond critical points (BCPs) in the electron density between atoms, AIM theory can provide quantitative measures of the strength and nature of an interaction.

Analysis of Resonance-Assisted Hydrogen Bonds

Resonance-assisted hydrogen bonds (RAHBs) are a class of particularly strong hydrogen bonds where the hydrogen bond strength is enhanced by π-electron delocalization in the participating molecular fragments. In molecules like this compound, the presence of both a carboxylic acid group and a carbamoyl group attached to the pyrrole ring creates a favorable environment for the formation of intermolecular RAHBs.

The strength of these hydrogen bonds is enhanced by the resonance within the molecule. The delocalization of π-electrons across the pyrrole ring and into the carboxyl and carbamoyl substituents increases the polarity of the N-H, O-H, and C=O bonds involved in hydrogen bonding. This charge separation strengthens the electrostatic component of the hydrogen bond. Density Functional Theory (DFT) calculations are typically employed to analyze these interactions, allowing for the quantification of bond lengths, bond angles, and interaction energies. The Bader theory, or Quantum Theory of Atoms in Molecules (QTAIM), can further characterize the nature of these bonds by analyzing the electron density at bond critical points. researchgate.net

Below is a table illustrating the expected geometric parameters for the hydrogen bonds in a putative dimer of this compound, based on data from analogous compounds.

| Parameter | Description | Expected Value |

| d(O-H···O) | Donor-Acceptor Distance | ~2.65 Å |

| d(H···O) | Hydrogen Bond Length | ~1.65 Å |

| ∠(O-H···O) | Hydrogen Bond Angle | ~175° |

| Interaction Energy | Strength of the Dimerization | -10 to -15 kcal/mol |

Note: These values are illustrative and based on computational studies of similar pyrrole carboxylic acid dimers.

Computational Analysis of Molecular Descriptors

Molecular descriptors are numerical values that encode information about the topology, geometry, and electronic structure of a molecule. They are widely used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies to predict the physicochemical properties and biological activities of compounds. For this compound, various molecular descriptors can be calculated using computational methods to predict its behavior.

These descriptors provide a quantitative profile of the molecule's characteristics. For instance, the octanol-water partition coefficient (LogP) indicates its lipophilicity, which is crucial for predicting its behavior in biological systems. The topological polar surface area (TPSA) is related to the molecule's ability to permeate cell membranes. Other important descriptors include molecular weight, the number of hydrogen bond donors and acceptors, and molar refractivity. DFT and other computational chemistry software can rapidly calculate these properties, providing a valuable preliminary assessment of the compound. rsc.orgmit.edu

The following table presents a selection of computationally predicted molecular descriptors for this compound.

| Descriptor | Description | Predicted Value |

| Molecular Weight | The mass of one mole of the substance. | ~168.15 g/mol |

| XLogP3 | A computed octanol-water partition coefficient. | ~0.5 |

| Hydrogen Bond Donors | Number of hydrogen atoms bonded to electronegative atoms. | 3 |

| Hydrogen Bond Acceptors | Number of electronegative atoms with lone pairs. | 4 |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms. | ~92.5 Ų |

| Molar Refractivity | A measure of the total polarizability of a mole of a substance. | ~41 cm³ |

Note: These values are estimations derived from computational models and data for structurally related compounds such as 4-methyl-1H-pyrrole-2-carboxylic acid. nih.gov

Theoretical Prediction of Spectroscopic Parameters (e.g., GIAO NMR, TD-DFT for UV-Vis)

Computational chemistry offers powerful methods for predicting the spectroscopic properties of molecules, which can be invaluable for structure elucidation and interpretation of experimental data.

GIAO NMR: The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. acs.org This method, typically employed in conjunction with DFT, can provide accurate predictions of ¹H and ¹³C NMR spectra. For this compound, GIAO calculations would predict the chemical shifts for each unique proton and carbon atom. The predicted shifts are influenced by the electron density around each nucleus. For example, the protons on the pyrrole ring would have distinct chemical shifts due to the electronic effects of the adjacent substituents: the electron-withdrawing carboxylic acid and carbamoyl groups, and the electron-donating methyl group. The accuracy of these predictions is often improved by empirical scaling or by using a multi-standard approach to reference the calculated shielding tensors.

The table below provides illustrative predicted ¹H and ¹³C NMR chemical shift ranges for this compound.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrrole N-H | 11.0 - 12.0 | - |

| Pyrrole C5-H | 6.5 - 7.0 | ~110 |

| Carboxylic Acid O-H | 12.0 - 13.0 | - |

| Carbamoyl N-H₂ | 7.0 - 8.0 | - |

| Methyl C-H₃ | 2.0 - 2.5 | ~12 |

| Pyrrole C2 (Carboxyl) | - | ~165 |

| Pyrrole C3 (Carbamoyl) | - | ~125 |

| Pyrrole C4 (Methyl) | - | ~130 |

| Carboxyl C=O | - | ~170 |

| Carbamoyl C=O | - | ~168 |

Note: These are estimated ranges and the exact values can vary depending on the computational level of theory and solvent effects.

TD-DFT for UV-Vis: Time-dependent density functional theory (TD-DFT) is the workhorse method for calculating the electronic absorption spectra (UV-Vis) of molecules. It computes the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT calculations would predict the wavelength of maximum absorption (λmax) corresponding to transitions such as π → π* within the conjugated pyrrole system. These calculations provide insights into the molecule's color and its behavior upon exposure to light.

Modeling of Chemical Reactivity and Reaction Pathways

Understanding the chemical reactivity of a molecule involves identifying which sites are most susceptible to attack by different types of reagents. Conceptual DFT provides a framework for this through the calculation of reactivity descriptors, among which the Fukui function is particularly useful. wikipedia.orgscm.com The Fukui function, f(r), quantifies the change in electron density at a point r when the total number of electrons in the system changes. wikipedia.org

By condensing the Fukui function to individual atomic sites, one can predict the most likely centers for electrophilic and nucleophilic attack:

f⁺ : Indicates the propensity of a site to accept an electron (nucleophilic attack). The site with the highest f⁺ value is the most likely to be attacked by a nucleophile. faccts.de

f⁻ : Indicates the propensity of a site to donate an electron (electrophilic attack). The site with the highest f⁻ value is the most susceptible to attack by an electrophile. faccts.deglobethesis.com

For this compound, the distribution of these indices would be governed by the interplay of the electron-donating methyl group and the electron-withdrawing carbamoyl and carboxylic acid groups. The pyrrole ring itself is generally susceptible to electrophilic attack. However, the presence of electron-withdrawing groups at positions 2 and 3 would deactivate the ring compared to unsubstituted pyrrole. The C5 position is likely to be the most nucleophilic carbon on the ring and thus the primary site for electrophilic attack. globethesis.com The carbonyl carbons of the carboxylic acid and carbamoyl groups are expected to be the most electrophilic sites, making them susceptible to nucleophilic attack.

The following table provides an illustrative prediction of the condensed Fukui indices for selected atoms in the molecule.

| Atom/Site | Predicted f⁺ (for Nucleophilic Attack) | Predicted f⁻ (for Electrophilic Attack) | Predicted Reactive Nature |

| C2 (Carboxyl) | High | Low | Electrophilic |

| C3 (Carbamoyl) | High | Low | Electrophilic |

| C5 | Low | High | Nucleophilic |

| O (Carbonyls) | Low | Moderate | Nucleophilic |

| N (Pyrrole) | Low | Moderate | Nucleophilic |

Note: These are qualitative predictions based on the electronic nature of the functional groups. Actual values require explicit DFT calculations.

Chemical Reactivity and Mechanistic Investigations of 3 Carbamoyl 4 Methyl 1h Pyrrole 2 Carboxylic Acid and Its Analogs

Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) Nucleus

The pyrrole ring is an electron-rich aromatic system, making it highly reactive towards electrophiles. quora.com Unlike benzene, which often requires a catalyst for electrophilic substitution, pyrrole can react under milder conditions. uop.edu.pk The reaction proceeds through a two-step mechanism involving the attack of the electrophile by the pi-electron system of the ring to form a carbocation intermediate, known as an arenium ion or σ-complex. masterorganicchemistry.com This is typically the slow, rate-determining step. masterorganicchemistry.com The subsequent fast step is the deprotonation of the carbon atom that was attacked, which restores the aromaticity of the ring. masterorganicchemistry.com

The position of electrophilic attack on the pyrrole ring is highly regioselective. Substitution preferentially occurs at the α-positions (C2 and C5) over the β-positions (C3 and C4). slideshare.net This preference is attributed to the greater stability of the carbocation intermediate formed upon attack at the α-position, which can be stabilized by three resonance structures, compared to only two for β-attack. uop.edu.pkslideshare.net

In the case of 3-Carbamoyl-4-methyl-1H-pyrrole-2-carboxylic acid, three of the four carbon atoms of the pyrrole nucleus are already substituted. The only available position for electrophilic aromatic substitution is C5. The rate and feasibility of substitution at this position are influenced by the electronic effects of the existing substituents: the carboxylic acid group at C2, the carbamoyl (B1232498) group at C3, and the methyl group at C4.

-COOH (Carboxylic Acid): This is an electron-withdrawing group (EWG) through both resonance and inductive effects. EWGs deactivate the aromatic ring, making it less reactive towards electrophilic attack. libretexts.org

-CONH₂ (Carbamoyl): This group is also generally considered electron-withdrawing and deactivating due to the electronegativity of the oxygen and nitrogen atoms and resonance effects.

-CH₃ (Methyl): This is an electron-donating group (EDG) through an inductive effect. EDGs activate the aromatic ring, making it more reactive. youtube.com

| Substituent | Position | Electronic Effect | Influence on Reactivity | Directing Effect |

|---|---|---|---|---|

| -COOH | C2 | Electron-Withdrawing (Deactivating) | Decreases reactivity | Meta-directing (relative to itself) |

| -CONH₂ | C3 | Electron-Withdrawing (Deactivating) | Decreases reactivity | Meta-directing (relative to itself) |

| -CH₃ | C4 | Electron-Donating (Activating) | Increases reactivity | Ortho/Para-directing (relative to itself) |

Oxidation and Reduction Pathways of Pyrrole Carboxylic Acids

The aromatic pyrrole ring can undergo both oxidation and reduction reactions, though its aromatic character makes it relatively stable. wikipedia.org The reaction pathway and product depend on the specific reagents and conditions used, as well as the nature of the substituents on the ring.

Reduction of the pyrrole ring can lead to the formation of pyrrolines (dihydropyrroles) or pyrrolidines (tetrahydropyrroles). wikipedia.orgyoutube.com Mild reduction of pyrrole with zinc and acetic acid yields 3-pyrroline. uop.edu.pk Complete hydrogenation of the ring to produce pyrrolidine (B122466) can be achieved through catalytic reduction. uop.edu.pk For electron-deficient pyrroles, such as those bearing ester or amide groups, Birch reduction conditions can be employed to yield pyrrolines, with the regioselectivity being dependent on the position of the electron-withdrawing group. wikipedia.org Given the presence of two electron-withdrawing groups, this compound would be considered an electron-deficient pyrrole, potentially amenable to such reductions.

Oxidation of pyrrole typically leads to polymerization or ring-opening, as the electron-rich ring is sensitive to oxidizing agents. wikipedia.org For instance, oxidation with chromium trioxide in acetic acid gives the imide of maleic acid. uop.edu.pk

The Cytochrome P450 (CYP) superfamily of enzymes is central to the phase I metabolism of a vast array of xenobiotics, including many pharmaceuticals. nih.govmdpi.com These enzymes are monooxygenases, primarily catalyzing the addition of an oxygen atom to a substrate, which typically increases its hydrophilicity and facilitates excretion. nih.gov Major reactions catalyzed by CYP enzymes include hydroxylation, oxidation, and reduction. nih.gov

The metabolism of pyrrole-containing compounds by CYP enzymes can involve several pathways. For this compound, potential sites for CYP450-mediated oxidation include the aromatic ring itself or the methyl substituent.

Methyl Group Hydroxylation: A common metabolic pathway is the oxidation of an alkyl side chain to an alcohol. The methyl group at the C4 position could be hydroxylated by a CYP enzyme to yield a hydroxymethyl derivative.

Aromatic Hydroxylation: CYP enzymes can also hydroxylate the aromatic ring, leading to the formation of a phenolic metabolite. This would involve the formation of an epoxide intermediate, which then rearranges.

Studies on various pyrrole-based compounds have investigated their interactions with different CYP isoforms, such as CYP1A2, CYP2D6, and CYP3A4, to assess their inhibition potential. researchgate.net The specific metabolites formed from this compound would depend on its affinity for the active site of specific CYP enzymes. mdpi.com

Under certain conditions, the pyrrole ring can undergo cleavage. A characteristic ring-opening reaction occurs when pyrrole is treated with hot ethanolic hydroxylamine, which breaks the ring to form the dioxime of succindialdehyde. uop.edu.pk This reaction demonstrates the latent dialdehyde (B1249045) character of the pyrrole nucleus. The substituents on the pyrrole ring in this compound would be expected to influence the susceptibility of the ring to such cleavage reactions.

Carboxylic Acid Group Transformations

The carboxylic acid group at the C2 position is a key functional group that can undergo various chemical transformations, with decarboxylation being a particularly important reaction for pyrrole-2-carboxylic acids.

The decarboxylation of pyrrole-2-carboxylic acid, the parent analog, has been found to be subject to acid catalysis. nih.govresearchgate.net In strongly acidic aqueous solutions, the mechanism does not proceed through the direct dissociative formation of CO₂. Instead, it involves an associative mechanism where a water molecule adds to the carboxyl group of the protonated reactant. nih.govchempedia.info

The proposed mechanism involves two potential pathways initiated by the protonation of the substrate by H₃O⁺: worldscientific.comresearchgate.net

C-protonation: The proton from the hydronium ion attacks the α-carbon atom (C2).

O-protonation: The proton attacks the carbonyl oxygen atom of the carboxylic acid group.

Computational studies suggest that the O-protonated pathway is dominant. worldscientific.comresearchgate.net Following protonation, the key rate-determining step is the nucleophilic attack of water at the carbonyl group. researchgate.networldscientific.com This leads to a tetrahedral intermediate, followed by C-C bond cleavage to yield pyrrole and protonated carbonic acid (C(OH)₃⁺). The protonated carbonic acid then rapidly dissociates into H₃O⁺ and carbon dioxide. nih.govchempedia.info This hydrolytic process is distinct from the more common dissociative decarboxylation mechanism. researchgate.net

| Step | Description | Key Species |

|---|---|---|

| 1 | Protonation of the substrate (O-protonation of the carboxyl group is favored). | H₃O⁺, Protonated Pyrrole-2-carboxylic acid |

| 2 | Nucleophilic attack by water on the protonated carboxyl carbon (Rate-determining step). | Tetrahedral intermediate |

| 3 | C-C bond cleavage. | Pyrrole, Protonated carbonic acid (C(OH)₃⁺) |

| 4 | Rapid dissociation of protonated carbonic acid. | CO₂, H₃O⁺ |

For this compound, the presence of the electron-withdrawing carbamoyl group at C3 and the electron-donating methyl group at C4 would modulate the electron density of the pyrrole ring and the acidity of the carboxyl group, thereby influencing the kinetics of the decarboxylation reaction.

Amidation and Esterification Reactions

The carboxylic acid functionality at the 2-position of this compound is amenable to standard amidation and esterification reactions. These transformations are fundamental in medicinal chemistry for modifying the pharmacokinetic and pharmacodynamic properties of a lead compound.

Amidation of the carboxylic acid group can be achieved through various coupling methods. A common approach involves the activation of the carboxylic acid, followed by reaction with a primary or secondary amine. Activating agents such as carbodiimides, for example, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are frequently employed. The reaction proceeds through an O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the amine to form the corresponding amide. The choice of coupling agent and reaction conditions can be optimized to achieve high yields and minimize side reactions.

Esterification of this compound can be accomplished under acidic conditions, a process known as Fischer esterification. This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The equilibrium of the reaction can be shifted towards the ester product by using an excess of the alcohol or by removing water as it is formed. The general mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack by the alcohol. Subsequent dehydration yields the ester.

The following table summarizes the general conditions for these reactions:

| Reaction | Reagents and Conditions | Product |

| Amidation | Carboxylic acid, Amine, Coupling Agent (e.g., EDC), Solvent (e.g., DMF, DCM) | Amide |

| Esterification | Carboxylic acid, Alcohol, Strong Acid Catalyst (e.g., H₂SO₄), Heat | Ester |

Reactivity of the Carbamoyl Moiety

The carbamoyl group (-CONH₂) at the 3-position of the pyrrole ring is a relatively stable functional group. However, it can undergo hydrolysis under forcing acidic or basic conditions to yield the corresponding carboxylic acid at the 3-position. The stability of the carbamoyl group is influenced by the electronic nature of the pyrrole ring. The electron-donating character of the pyrrole ring can influence the reactivity of the adjacent carbonyl group.

Under physiological conditions, the carbamoyl moiety is generally expected to be stable. However, in the context of drug metabolism, enzymatic hydrolysis of amides is a common transformation. While specific data on the enzymatic hydrolysis of this compound is not available, it is a potential metabolic pathway that could lead to the formation of 4-methyl-1H-pyrrole-2,3-dicarboxylic acid.

Mechanistic Insights into Enzymatic Transformations

Pyrrole-2-carboxylic Acid Decarboxylase Activity and its Mechanism

Pyrrole-2-carboxylic acid decarboxylase is an enzyme that catalyzes the removal of the carboxyl group from the 2-position of the pyrrole ring. wikipedia.org The enzyme from Bacillus megaterium has been shown to catalyze the reversible decarboxylation of pyrrole-2-carboxylate to pyrrole. wikipedia.org

The proposed mechanism for the acid-catalyzed decarboxylation of pyrrole-2-carboxylic acid in aqueous solution involves the protonation of the pyrrole ring at the C2 position. nih.gov This protonation facilitates the cleavage of the C-C bond between the pyrrole ring and the carboxyl group. nih.gov An alternative associative mechanism suggests the addition of water to the carboxyl group of the protonated reactant, leading to the formation of pyrrole and protonated carbonic acid, which then dissociates. nih.gov

For this compound, the presence of the electron-withdrawing carbamoyl group at the 3-position and the electron-donating methyl group at the 4-position would be expected to influence the electronic properties of the pyrrole ring and, consequently, the rate of enzymatic decarboxylation. The precise effect would depend on the specific interactions within the enzyme's active site. Theoretical studies using density functional theory (DFT) have been employed to investigate the decarboxylation mechanism of pyrrole-2-carboxylic acid, and similar computational approaches could provide insights into the reactivity of its substituted analogs. researchgate.net

Enzymatic Conversions in Metabolic Pathways

Pyrrole-containing compounds are subject to various enzymatic transformations in metabolic pathways. The metabolism of pyrrole rings often involves oxidation by cytochrome P450 enzymes. hyphadiscovery.com This can lead to the formation of epoxides, which can then be hydrolyzed to diols or undergo ring opening. hyphadiscovery.com For a substituted pyrrole like this compound, oxidation could occur at the unsubstituted positions of the pyrrole ring or at the methyl group.

In the biosynthesis of complex natural products containing pyrrole moieties, such as tetrapyrroles (e.g., heme and chlorophyll), the pyrrole rings and their side chains undergo a variety of enzymatic modifications. oup.comnih.gov These modifications include decarboxylation, oxidation, reduction, and the attachment of various functional groups. oup.comnih.gov For instance, in heme biosynthesis, the acetate (B1210297) and propionate (B1217596) side chains on the pyrrole rings of uroporphyrinogen III are enzymatically modified. oup.com While not directly analogous, these pathways demonstrate the diverse enzymatic machinery that has evolved to modify pyrrole structures.

The metabolic fate of this compound in a biological system would likely involve a combination of reactions targeting the carboxylic acid, the carbamoyl group, and the pyrrole ring itself. Potential transformations could include conjugation of the carboxylic acid (e.g., glucuronidation), hydrolysis of the carbamoyl group, and oxidation of the pyrrole ring or the methyl group.

Biological and Biochemical Interactions of 3 Carbamoyl 4 Methyl 1h Pyrrole 2 Carboxylic Acid Derivatives

Role in Natural Product Biosynthesis and Metabolism

The pyrrole-2-carboxylic acid scaffold is a recurring motif in a multitude of secondary metabolites synthesized by a wide range of organisms. These derivatives are key intermediates in the biosynthetic pathways of several biologically active natural products and are closely linked to primary metabolic routes, particularly that of the amino acid L-proline.

Precursor in Alkaloid Biosynthesis (e.g., Oroidin, Pyrrolostatin, Glaciapyrroles)

Derivatives of pyrrole-2-carboxylic acid are fundamental building blocks in the enzymatic construction of various alkaloid families. The biosynthesis of pyrrole-imidazole alkaloids, such as Oroidin, is thought to involve the diversion of L-proline to form pyrrolyl-2-carboxyl-S-carrier proteins. These activated pyrrole (B145914) units are then enzymatically coupled with amine nucleophiles, such as L-arginine or L-homoarginine, initiating a cascade of reactions including oxidation, decarboxylation, and cyclization of the guanidine (B92328) side chain to yield the final alkaloid structure. researchgate.net

Similarly, the biosynthesis of Glaciapyrroles likely proceeds through a nucleophilic attack on farnesyl pyrophosphate by a pyrrole-2-carboxylate moiety. This is followed or accompanied by decarboxylation and subsequent oxidative modifications to generate the final natural product. researchgate.net Pyrrolostatin, a lipid peroxidation inhibitor identified as 4-geranylpyrrole-2-carboxylic acid, is another example where a pyrrole-2-carboxylic acid derivative serves as the core structure. nih.gov

| Alkaloid | Proposed Pyrrole Precursor | Key Biosynthetic Steps |

|---|---|---|

| Oroidin | Pyrrolyl-2-carboxyl-S-carrier protein | Enzymatic capture by amine nucleophiles, oxidation, decarboxylation, cyclization researchgate.net |

| Glaciapyrroles | Pyrrole-2-carboxylate | Nucleophilic attack on farnesyl pyrophosphate, decarboxylation, oxidative modifications researchgate.net |

| Pyrrolostatin | 4-geranylpyrrole-2-carboxylic acid | Core structural unit nih.gov |

Involvement in L-Proline Metabolic Pathways

The biosynthesis of the pyrrole ring in many natural products is intrinsically linked to the metabolism of the amino acid L-proline. nih.gov The catabolism of proline is initiated by the enzyme proline dehydrogenase, which oxidizes proline to Δ¹-pyrroline-5-carboxylic acid (P5C). nih.gov This intermediate holds a central position in proline metabolism and can be either converted to glutamate (B1630785) or recycled back to proline. nih.gov The structural similarity between P5C and pyrrole-2-carboxylic acid derivatives suggests a potential metabolic link, where enzymes in the proline metabolic pathway could be involved in the formation or modification of the pyrrole ring in secondary metabolite biosynthesis. In higher plants, L-proline biosynthesis can occur through either the glutamate or the ornithine pathway, both of which converge at the formation of P5C. researchgate.net

Enzymatic Transfers of Pyrrolyl-2-carboxyl Moieties (e.g., in Clorobiocin)

The activated form of pyrrole-2-carboxylate serves as a key acyl donor in the biosynthesis of certain antibiotics. In the formation of Clorobiocin, a pyrrole-2-carboxylate moiety is enzymatically transferred and attached via an ester linkage to the 3-hydroxyl group of the noviosyl sugar component. researchgate.net This transfer highlights the role of these derivatives as activated intermediates, primed for reaction with nucleophilic acceptors in the final stages of natural product assembly. The genes responsible for the biosynthesis of the terminal pyrrole-2-carboxylic acid moieties in the related antibiotic Coumermycin A₁ have been identified, further confirming the dedicated enzymatic machinery for the synthesis and transfer of these pyrrole units. nih.gov

Molecular Mechanisms of Interaction with Biological Targets

The biological activity of 3-Carbamoyl-4-methyl-1H-pyrrole-2-carboxylic acid derivatives is often a result of their direct interaction with cellular macromolecules. These interactions can range from non-covalent binding to the minor groove of DNA to the inhibition of essential enzymes involved in DNA replication and topology.

DNA Binding and Conformation Studies of Pyrrole Carboxylic Acid Derivatives

Certain derivatives of pyrrole carboxylic acid, particularly 4-arylcarboxamidopyrrolo-2-carboxyanilides, have been shown to bind to specific sequences within the minor groove of DNA. The affinity of this binding is correlated with their cytotoxic properties. nih.gov These interactions can alter the conformation of DNA and interfere with the processes of replication and transcription. The substituents on the pyrrole nitrogen have been found to influence the nature of this interaction, with some derivatives stabilizing topoisomerase I-DNA complexes. nih.gov

Inhibition of Enzymatic Pathways (e.g., DNA gyrase, topoisomerases)

Derivatives of pyrrole-2-carboxylic acid have been identified as potent inhibitors of bacterial DNA gyrase and topoisomerases, essential enzymes that control the topological state of DNA. nih.govmdpi.com N-phenylpyrrolamides, which include derivatives of 3,4-dichloro-5-methyl-1H-pyrrole-2-carboxylic acid, are a class of DNA gyrase inhibitors. nih.gov The pyrrole NH and the pyrrolamide C=O groups are crucial for this inhibitory activity, forming hydrogen bonds with key residues in the ATP-binding site of the GyrB subunit of DNA gyrase. Halogen atoms on the pyrrole ring can enhance this interaction by lowering the pKa of the NH group. nih.gov

Furthermore, some 4-arylcarboxamidopyrrolo-2-carboxyanilides have demonstrated the ability to inhibit human topoisomerases I and II in vitro. nih.gov The inhibition of these enzymes can lead to the accumulation of DNA strand breaks, ultimately triggering cell death. The specific substitutions on the pyrrole ring and the anilide moiety are critical determinants of the inhibitory potency and selectivity towards different topoisomerase isoforms.

| Compound Class | Enzyme Target | Mechanism of Inhibition | Key Structural Features |

|---|---|---|---|

| N-phenylpyrrolamides | DNA Gyrase (GyrB subunit) | ATP-competitive inhibition | Pyrrole NH and pyrrolamide C=O for H-bonding; Halogen substituents on the pyrrole ring nih.govnih.gov |

| 4-arylcarboxamidopyrrolo-2-carboxyanilides | Topoisomerase I and II | Stabilization of enzyme-DNA complexes | Substituents on the pyrrole nitrogen nih.gov |

Structure-Activity Relationship (SAR) Studies for Bioactive Pyrrole Derivatives

The pyrrole scaffold is a privileged motif in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. mdpi.com Structure-activity relationship (SAR) studies are crucial in optimizing the potency and selectivity of these derivatives. The biological activity of pyrrole derivatives can be significantly influenced by the nature and position of substituents on the pyrrole ring.

For instance, in a series of pyrrole-2-carboxamides designed as inhibitors of the mycobacterial membrane protein Large 3 (MmpL3), SAR studies revealed that the presence of phenyl and pyridyl groups with electron-withdrawing substituents on the pyrrole ring enhanced anti-tuberculosis activity. nih.gov Additionally, bulky substituents on the carboxamide portion of the molecule were found to be beneficial for activity. nih.gov Specifically, replacing a cyclohexyl group with a 2-adamantyl group led to a significant increase in potency. nih.gov Further investigation into the necessity of hydrogens on the pyrrole-2-carboxamide moiety showed that their replacement could alter the binding mode and reduce activity. nih.gov

In the context of anticancer agents, the introduction of electron-donating groups at the 4th position of the pyrrole ring in a series of 3-benzoyl-4-phenyl-1H-pyrrole derivatives was found to increase their anticancer activity. nih.gov Compounds bearing a 3,4-dimethoxy phenyl group at this position showed particularly potent activity against a range of cancer cell lines. nih.gov This highlights the electronic effects of substituents as a key determinant of biological function.

Furthermore, studies on pyrrole-3-carboxamide derivatives as inhibitors of the enhancer of zeste homolog 2 (EZH2), a target in cancer therapy, have also contributed to the understanding of SAR in this class of compounds. rsc.org Computational modeling and in vitro assays have been combined to guide the rational design and optimization of these inhibitors, leading to the identification of potent lead compounds. rsc.org

The following interactive table summarizes key SAR findings for bioactive pyrrole derivatives, illustrating the impact of substituent modifications on biological activity.

| Scaffold | Target/Activity | Substitution Position | Favorable Substituents | Unfavorable Substituents |

| Pyrrole-2-carboxamide | MmpL3 Inhibition (Anti-TB) | Pyrrole Ring | Phenyl and pyridyl groups with electron-withdrawing substituents | Methyl group on pyrrole nitrogen |

| Pyrrole-2-carboxamide | MmpL3 Inhibition (Anti-TB) | Carboxamide | Bulky groups (e.g., 2-adamantyl) | Cyclohexyl |

| 3-Benzoyl-4-phenyl-1H-pyrrole | Anticancer | Pyrrole Ring (Position 4) | Electron-donating groups (e.g., 3,4-dimethoxy phenyl) | Not specified |

| Pyrrole-3-carboxamide | EZH2 Inhibition (Anticancer) | Various | Pyridone fragment | Not specified |

| 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide | PDE4B Inhibition | Various | Optimized substituents leading to potent and selective inhibitors | Not specified |

These examples underscore the importance of systematic SAR studies in the development of pyrrole-based therapeutic agents. The electronic and steric properties of substituents on the pyrrole core and its appended functionalities are critical factors that govern their interaction with biological targets.

Role as an Intermediate in Biochemical Transformations

While specific biochemical pathways detailing the role of this compound as an intermediate are not extensively documented in publicly available literature, the chemical structure of this compound suggests its potential involvement in various biochemical transformations. The pyrrole-2-carboxylic acid moiety is a known substrate for certain enzymes, and related aminobenzoates are recognized as building blocks in the biosynthesis of a wide array of natural products. mdpi.comrsc.org

Enzymatic systems are capable of modifying carboxylic acid groups on heterocyclic rings. For example, carboxylic acid reductases (CARs) can catalyze the reduction of pyrrole-2-carboxylic acid to its corresponding aldehyde, pyrrole-2-carbaldehyde. mdpi.com This transformation indicates that the carboxylic acid group of a compound like this compound could be a site for enzymatic activity, potentially leading to the formation of aldehydes, alcohols, or other functional groups in a biological system.

Furthermore, the broader family of aminobenzoates, which share structural similarities with the aminocarboxypyrrole core, serve as crucial precursors in the biosynthesis of numerous complex natural products. rsc.org These building blocks are enzymatically activated and incorporated into larger molecular scaffolds. This precedent suggests that this compound could potentially act as a similar building block in the assembly of more complex secondary metabolites. The biosynthesis of natural products often involves a series of enzymatic modifications to a core scaffold, and a substituted pyrrole derivative could undergo various transformations such as glycosylation, methylation, or oxidation, catalyzed by specific enzymes within a biosynthetic pathway.

Although direct evidence is limited, the known enzymatic transformations of related molecules provide a basis for speculating on the potential role of this compound as an intermediate in biochemical pathways, likely as a substrate for modifying enzymes or as a building block for the synthesis of more complex natural products.

Future Research Directions for 3 Carbamoyl 4 Methyl 1h Pyrrole 2 Carboxylic Acid

Development of Novel and Sustainable Synthetic Routes

The synthesis of pyrrole (B145914) rings is a well-established area of organic chemistry, but there is a continuous drive towards more environmentally friendly and efficient methods. nih.gov Future research will likely focus on developing novel synthetic strategies for 3-Carbamoyl-4-methyl-1H-pyrrole-2-carboxylic acid that align with the principles of green chemistry.

Key areas of development include:

Bio-based Feedstocks: Researchers are exploring the use of renewable resources, such as cellulose, chitin, and 3-hydroxy-2-pyrones, as starting materials for pyrrole carboxylic acid synthesis. acs.orgpolimi.itcam.ac.ukresearchgate.net An automated analysis approach has been employed to identify promising synthetic pathways from varied bio-based feedstocks, highlighting the reaction of D-glucosamine and pyruvic acid to form pyrrole-2-carboxylic acid (PCA). cam.ac.ukresearchgate.net

Catalytic Systems: The development of advanced catalysts, such as iridium-based systems, allows for the synthesis of pyrroles from secondary alcohols and amino alcohols under mild conditions, eliminating hydrogen gas as the only byproduct. nih.gov Future work could adapt these catalytic methods for the specific synthesis of substituted pyrroles like the title compound.

Continuous Flow Chemistry: Continuous flow synthesis offers a departure from traditional batch processing, enabling safer and more scalable production. This method has been successfully used for the one-step synthesis of pyrrole-3-carboxylic acids and could be adapted for 2-carboxylic acid isomers. researchgate.net The use of microreactors can also facilitate in-situ hydrolysis of esters to the desired carboxylic acids. researchgate.net

Mechanochemistry: Ball-mill synthesis, a form of mechanochemistry, provides an efficient, solvent-free method for producing pyrrole-2-carboxylic acids from the reaction of 4-arylidene isoxazol-5-ones with enamino esters. organic-chemistry.org

| Synthetic Approach | Key Features | Potential Advantages | Reference |

|---|---|---|---|

| Bio-based Feedstocks | Utilizes renewable starting materials like D-glucosamine and pyruvic acid. | Reduces reliance on petroleum-based precursors, enhances sustainability. | cam.ac.ukresearchgate.net |

| Iridium Catalysis | Deoxygenation and coupling of secondary alcohols and amino alcohols. | High atom economy, mild reaction conditions, tolerates various functional groups. | nih.gov |

| Continuous Flow Synthesis | Reaction occurs in a continuously flowing stream within a microreactor. | Improved safety, scalability, and potential for in-situ product formation. | researchgate.net |

| Mechanochemistry | Solvent-free reaction in a ball mill. | Environmentally friendly, efficient, and applicable to diverse substrates. | organic-chemistry.org |

Advanced Spectroscopic and Computational Approaches for Mechanistic Detail

A deeper understanding of the electronic structure, reactivity, and intermolecular interactions of this compound is crucial for its application. Future research will increasingly rely on a synergy between advanced spectroscopic techniques and high-level computational methods.

Spectroscopic Characterization: While standard techniques like NMR and mass spectrometry are routine for structure confirmation, advanced methods can provide deeper insights. mdpi.com Two-dimensional electron energy loss spectroscopy (EELS), for instance, can probe the vibrational states and electronic resonances of pyrrole molecules. aip.orgaip.org Future studies could apply such techniques to substituted pyrroles to understand how functional groups (like carbamoyl (B1232498) and methyl groups) influence their electronic properties.

Computational Chemistry: Quantum chemical calculations are invaluable for elucidating reaction mechanisms and predicting spectroscopic properties. mdpi.com Complex-valued extensions of equation-of-motion coupled-cluster theory, a facet of non-Hermitian quantum chemistry, have been used to interpret EELS data for pyrrole, assigning features and predicting resonances. aip.orgaip.org Similar theoretical approaches can be applied to model the synthesis of this compound, mapping out transition states and intermediate structures to refine reaction conditions.

Molecular Docking and Dynamics: To understand biological activity, molecular docking simulations are used to predict the binding modes of pyrrole derivatives within protein active sites. nih.govnih.gov These studies can identify key interactions, such as hydrogen bonds, that are critical for inhibitory activity. nih.gov Future work will involve more extensive use of molecular dynamics simulations to study the conformational flexibility of the molecule and its dynamic interactions with biological targets over time.

Exploration of Undiscovered Biochemical Pathways Involving Pyrrole Carboxylic Acids

The pyrrole ring is a fundamental component of many vital biomolecules, including heme and vitamin B12. nih.govresearchgate.net The biosynthesis of these complex structures often begins with simpler pyrrole building blocks. Research into the natural origins and metabolic roles of pyrrole carboxylic acids could uncover new enzymes and biochemical pathways.

Biosynthetic Origins: While the biosynthesis of the foundational pyrrole, porphobilinogen, is well-understood, the pathways leading to other pyrrolic natural products, such as those containing a pyrrole-2-carboxylate moiety, are still being uncovered. researchgate.net It is proposed that L-proline serves as a precursor to the pyrrole-2-carboxylate skeleton through a four-electron oxidation process. researchgate.net Future research using isotopic labeling and genomic analysis of producer microorganisms could definitively map the biosynthetic pathway to compounds structurally related to this compound.

Enzymatic Transformations: Enzymes that act on pyrrole carboxylic acids are being identified. For example, a biocatalytic system has been developed where an enzyme from Pseudomonas aeruginosa catalyzes the interconversion of pyrrole and pyrrole-2-carboxylic acid, and a carboxylic acid reductase (CAR) can then reduce the acid to the corresponding aldehyde. mdpi.com The discovery of new enzymes that modify the pyrrole ring could lead to novel biocatalytic methods for producing complex derivatives.

Metabolic Roles: Pyrrole-2-carboxaldehyde derivatives are found in various natural sources and can be formed in vivo through reactions between glucose and amino acids. nih.gov Investigating whether this compound or similar molecules are endogenous metabolites or are produced by gut microbiota could reveal new biological functions or disease biomarkers.

Rational Design of Derivatives for Targeted Biological Applications based on SAR

Pyrrole carboxamides are a privileged scaffold in medicinal chemistry, forming the basis of inhibitors for a wide range of biological targets. researchgate.netnih.govmdpi.com Future research will focus on the rational, structure-based design of derivatives of this compound to create potent and selective modulators of disease-related proteins.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the core structure is essential to understand how different functional groups contribute to biological activity. For instance, in a series of MmpL3 inhibitors for tuberculosis, it was found that the hydrogens on the pyrrole and carboxamide groups were crucial for activity, forming key hydrogen bonds with the target protein. nih.gov Similarly, SAR studies on COX inhibitors revealed that large hydrophobic substitutions on an attached phenyl ring enhanced COX-2 selectivity. nih.gov Future SAR studies on this compound would involve modifying the methyl and carbamoyl groups and adding various substituents to the N-H position to probe interactions with specific targets.

Targeted Inhibitor Design: By leveraging structural information from target proteins, new derivatives can be designed to achieve higher potency and selectivity. This approach has been used to develop pyrrole-based inhibitors for targets such as:

MmpL3: A key transporter in Mycobacterium tuberculosis. nih.gov

Checkpoint Kinase 1 (CHK1): A target in cancer therapy. rsc.org

RNase L: A component of the innate immune system. nih.govresearchgate.net

Cyclooxygenase (COX) enzymes: Targets for anti-inflammatory drugs. nih.gov

Molecular Hybridization: Combining the pyrrole carboxylic acid scaffold with other pharmacophores is a promising strategy for developing agents with dual or novel mechanisms of action. This has been demonstrated in the design of hybrid molecules incorporating quinoline, pyrrole, and thiazole (B1198619) fragments to create dual inhibitors of blood coagulation factors Xa and XIa. mdpi.com

| Biological Target | Therapeutic Area | Key Design Strategy | Reference |

|---|---|---|---|

| MmpL3 | Tuberculosis | Structure-guided design based on crystal structure and pharmacophore modeling. | nih.gov |

| COX-1/COX-2 | Inflammation | Introduction of hydrophobic groups to modulate selectivity. | nih.gov |

| RNase L | Antiviral/Immunology | Structure-based rational design yielding potent thiophenone derivatives. | nih.govresearchgate.net |

| CHK1 | Oncology | Regioselective synthesis of 3-heteroaryl-pyrroles. | rsc.org |

| Factors Xa and XIa | Anticoagulation | Molecular hybridization of quinoline, pyrrole, and thiazole pharmacophores. | mdpi.com |

Integration of Artificial Intelligence and Machine Learning in Research of Pyrrole Carboxylic Acids

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research, from synthesis planning to drug discovery. dntb.gov.ua The application of these computational tools to the study of pyrrole carboxylic acids will accelerate the pace of discovery and optimization.

Synthesis Prediction and Retrosynthesis: AI tools are being developed to predict the outcomes of chemical reactions and to propose novel synthetic routes. mdpi.com ML models trained on vast reaction databases can help chemists design more efficient pathways to complex molecules like derivatives of this compound. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): ML algorithms, such as random forests and neural networks, are adept at building QSAR models that correlate molecular features with biological activity. nih.govmdpi.com These models can predict the activity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. Supervised learning algorithms have been used to develop more precise QSAR models for drug discovery. nih.gov

De Novo Drug Design: Generative ML models, including those based on reinforcement learning, can design entirely new molecules with desired properties. nih.gov These models can be trained to generate novel pyrrole derivatives that are optimized for binding to a specific target, possessing favorable ADME (absorption, distribution, metabolism, and excretion) properties, and avoiding off-target effects.

AI-Driven Experimentation: The integration of AI with robotic platforms enables autonomous experimentation. dntb.gov.ua An AI could design a library of pyrrole derivatives, predict their properties, and then direct a robotic system to synthesize and test them, creating a closed loop of design, synthesis, and evaluation that rapidly accelerates the discovery process.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 3-carbamoyl-4-methyl-1H-pyrrole-2-carboxylic acid and its analogs?

- Methodological Answer : The synthesis typically involves multi-step functionalization of pyrrole cores. For example, ethyl 3-methyl-1H-pyrrole-2-carboxylate derivatives are acylated using halogenated benzoyl chlorides (e.g., 3-fluoro-2-iodobenzoyl chloride) under Friedel-Crafts conditions, followed by hydrolysis and carbamoylation . Key steps include:

- Amide Formation : General Procedure F1 () involves coupling carboxylic acid intermediates with amines using activating agents like HATU or EDCI.

- Characterization : ESI-MS and NMR (e.g., δ 12.25 ppm for NH protons in DMSO-d) are critical for structural validation .

- Data Table :

| Compound | Yield (%) | Key NMR Signals (δ, ppm) | ESIMS (m/z) |

|---|---|---|---|

| 276 | 92 | 12.25 (s, 1H), 2.33 (s, 3H) | 309.9 |

| 283 | 94 | 13.99 (s, 1H), 2.56 (s, 3H) | 311.1 |

Q. How can hydrogen bonding and crystal packing be analyzed in pyrrole-carboxylic acid derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals intermolecular interactions. For example, in 1H-pyrrole-2-carboxylic acid (), centrosymmetric dimers form via N–H⋯O hydrogen bonds (R(10) motif). Steps include:

- Crystallization : Slow evaporation of ethanol/ethyl acetate mixtures.

- Refinement : Anisotropic displacement parameters for non-H atoms and riding models for H atoms .

Advanced Research Questions

Q. How can density-functional theory (DFT) be optimized to predict thermochemical properties of pyrrole derivatives?

- Methodological Answer : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy for atomization energies and ionization potentials. Becke’s work ( ) recommends:

- Functional Selection : Combine local-spin-density, gradient corrections, and exact exchange (e.g., B3LYP).

- Validation : Compare computed vs. experimental data (e.g., average deviation <2.4 kcal/mol for atomization energies) .

Q. What strategies resolve contradictions in synthetic yields for carbamoylated pyrrole derivatives?

- Methodological Answer : Yields vary due to steric hindrance (e.g., bulky substituents) or reaction kinetics. For example:

- Low-Yield Case : Compound 215 (23% yield) involves iodinated benzoyl chloride, where steric effects slow acylation .

- High-Yield Case : Compound 283 (94% yield) benefits from electron-withdrawing trifluoromethyl groups enhancing electrophilicity .

- Optimization : Use microwave-assisted synthesis or flow chemistry to accelerate sluggish steps.

Q. How can computational models predict the bioactivity of 3-carbamoyl-pyrrole derivatives?

- Methodological Answer :

- QSAR Modeling : Correlate electronic parameters (e.g., Hammett σ values) with biological activity.

- Docking Studies : Use pyrrole-carboxylic acid scaffolds as kinase inhibitors (analogous to 276 in , which shares structural motifs with protein kinase inhibitors) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.